molecular formula C7H7N5O B8188119 3-amino-1H-Pyrazolo[4,3-b]pyridine-5-carboxamide

3-amino-1H-Pyrazolo[4,3-b]pyridine-5-carboxamide

Cat. No.: B8188119
M. Wt: 177.16 g/mol
InChI Key: YMPCVPXDKDYGNE-UHFFFAOYSA-N
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Description

3-amino-1H-Pyrazolo[4,3-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1H-Pyrazolo[4,3-b]pyridine-5-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the condensation of 5-amino-1H-pyrazole with a suitable pyridine derivative under acidic conditions. The reaction is often catalyzed by trifluoroacetic acid, which facilitates the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

3-amino-1H-Pyrazolo[4,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-amino-1H-Pyrazolo[4,3-b]pyridine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of nicotinamide phosphoribosyltransferase (NAMPT).

    Medicine: Explored for its potential therapeutic applications, including anti-tubercular and anti-cancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-1H-Pyrazolo[4,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, as an NAMPT inhibitor, it binds to the active site of the enzyme, preventing the conversion of nicotinamide to nicotinamide mononucleotide. This inhibition disrupts the NAD+ biosynthesis pathway, leading to cellular energy depletion and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.

    1H-Pyrazolo[4,3-c]pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings.

    1H-Pyrazolo[4,3-b]quinoline: A related compound with an additional fused benzene ring.

Uniqueness

3-amino-1H-Pyrazolo[4,3-b]pyridine-5-carboxamide is unique due to its specific functional groups and their positions on the fused ring system. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-amino-1H-pyrazolo[4,3-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c8-6-5-3(11-12-6)1-2-4(10-5)7(9)13/h1-2H,(H2,9,13)(H3,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPCVPXDKDYGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NN=C2N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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